2-Bromo-4,6-difluorobenzyl chloride
Description
BenchChem offers high-quality 2-Bromo-4,6-difluorobenzyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4,6-difluorobenzyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-(chloromethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2/c8-6-1-4(10)2-7(11)5(6)3-9/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZCQHLEHRUQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-4,6-difluorobenzyl chloride chemical structure and properties
An In-depth Technical Guide to 2-Bromo-4,6-difluorobenzyl chloride
Introduction
2-Bromo-4,6-difluorobenzyl chloride is a halogenated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. As a functionalized building block, its unique substitution pattern—featuring a reactive benzyl chloride group and a poly-halogenated phenyl ring—offers a versatile scaffold for the synthesis of complex molecular architectures. The presence of fluorine and bromine atoms profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate in the design of bioactive compounds.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the chemical structure, physicochemical properties, synthetic considerations, key reactions, and applications of 2-Bromo-4,6-difluorobenzyl chloride and its closely related isomers, which are often used in similar contexts. The causality behind experimental choices and safety protocols is explained to provide field-proven insights.
Section 1: Chemical Identity and Physicochemical Properties
The precise identity of a chemical reagent is foundational to its application. While 2-Bromo-4,6-difluorobenzyl chloride is a specific isomer, technical data is often more readily available for its close structural relatives, such as 2,6-difluorobenzyl bromide and 2,6-difluorobenzyl chloride. The data presented here is for these related, commercially available compounds and serves as a strong proxy for the properties of the title compound.
1.1 Chemical Structure and Identifiers
The structure consists of a benzene ring substituted with a bromomethyl group, with fluorine atoms at positions 4 and 6 and a bromine atom at position 2 relative to the benzyl moiety.
Caption: Chemical structure of 2-Bromo-4,6-difluorobenzyl chloride.
Table 1: Chemical Identifiers for Related Compounds
| Identifier | 2,6-Difluorobenzyl bromide | 2,6-Difluorobenzyl chloride |
|---|---|---|
| CAS Number | 85118-00-9[1][2] | 697-73-4[3][4][5] |
| Molecular Formula | C₇H₅BrF₂[1][2] | C₇H₅ClF₂[4][5] |
| Molecular Weight | 207.02 g/mol [1][2] | 162.56 g/mol [4][5] |
| Synonyms | 2-(Bromomethyl)-1,3-difluorobenzene, α-Bromo-2,6-difluorotoluene[1][6] | 2-(Chloromethyl)-1,3-difluorobenzene, α-Chloro-2,6-difluorotoluene[4] |
| InChIKey | LSXJPJGBWSZHTM-UHFFFAOYSA-N[6] | MJXRENZUAQXZGJ-UHFFFAOYSA-N[4] |
| Canonical SMILES | C1=CC(=C(C(=C1)F)CBr)F[6] | C1=CC(=C(C(=C1)F)CCl)F[4] |
1.2 Physicochemical Properties
The physical properties of these compounds are characteristic of small, halogenated organic molecules. They are typically solids or high-boiling liquids at room temperature and are generally insoluble in water but soluble in common organic solvents.
Table 2: Physicochemical Properties of 2,6-Difluorobenzyl bromide
| Property | Value | Source |
|---|---|---|
| Melting Point | 51 - 55 °C | [2] |
| Boiling Point | 58 - 59 °C @ 27 hPa | |
| Density | 1.708 g/cm³ @ 25 °C | |
| Flash Point | > 109 °C | [2] |
| Appearance | Colorless to pale yellow liquid/solid |[6] |
Section 2: Synthesis and Reactivity
Understanding the synthesis and reactivity of 2-Bromo-4,6-difluorobenzyl chloride is crucial for its effective use as a chemical intermediate.
2.1 Synthetic Pathways
The synthesis of benzyl halides is typically achieved through the free-radical halogenation of the corresponding toluene derivative. This method is highly selective for the benzylic position due to the resonance stabilization of the resulting benzyl radical.
A plausible and industrially scalable synthesis for a compound like 2,6-difluorobenzyl bromide involves the reaction of 2,6-difluorotoluene with a brominating agent under conditions that promote radical formation. A patented method highlights the use of hydrobromic acid and hydrogen peroxide under photochemical conditions.[7] This approach is advantageous as it avoids more expensive brominating agents like N-Bromosuccinimide (NBS) and potentially hazardous radical initiators like azobisisobutyronitrile (AIBN).[7]
Caption: General workflow for benzylic chlorination.
2.2 Key Chemical Reactions: Nucleophilic Substitution
The primary utility of 2-Bromo-4,6-difluorobenzyl chloride in synthesis stems from the reactivity of the chloromethyl group. The carbon atom of the benzyl chloride is highly electrophilic and susceptible to attack by a wide range of nucleophiles in a classic Sₙ2 reaction. This allows for the facile introduction of the 2-bromo-4,6-difluorobenzyl moiety onto various substrates.
Causality of Reactivity:
-
Leaving Group: The chloride ion is an excellent leaving group, facilitating the substitution reaction.
-
Benzylic Position: The Sₙ2 transition state is stabilized by the adjacent aromatic ring, accelerating the reaction rate compared to a simple alkyl chloride.
-
Steric Hindrance: The reaction is sensitive to steric hindrance at both the benzylic carbon and the incoming nucleophile.[8]
A representative protocol for an Sₙ2 reaction is detailed below.
Experimental Protocol: General N-Alkylation
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the nucleophile (e.g., a primary amine, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is critical to control the reaction's exothermicity and minimize side reactions.
-
Addition: Dissolve 2-Bromo-4,6-difluorobenzyl chloride (1.05 equivalents) in the same anhydrous solvent and add it dropwise to the cooled solution over 30 minutes. The slow addition helps maintain temperature control.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-12 hours. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, extract the product into an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtering the drying agent, concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Key reactivity via Sₙ2 nucleophilic substitution.
Section 3: Applications in Research and Drug Development
The unique combination of halogens in 2-Bromo-4,6-difluorobenzyl chloride and its isomers makes them highly valuable in medicinal chemistry.
3.1 Intermediate for Active Pharmaceutical Ingredients (APIs)
A prominent application is as a key intermediate in the synthesis of important drugs. For example, the related compound 2,6-difluorobenzyl bromide is a starting material for Rufinamide and Relugolix.[1]
-
Rufinamide: An anticonvulsant medication used to treat seizures associated with Lennox-Gastaut syndrome.[1] The 2,6-difluorobenzyl group is a core component of its structure.
-
Relugolix: A gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer and uterine fibroids.[1]
3.2 The Role of Fluorine in Drug Design
The incorporation of fluorine atoms into a drug candidate is a common strategy in medicinal chemistry to modulate its properties.[9]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[9]
-
Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of the aromatic ring, potentially leading to more favorable interactions (e.g., dipole-dipole or hydrogen bonding) with the target protein.[9]
The strategic placement of two fluorine atoms, as seen in this reagent, provides a powerful tool for fine-tuning these critical drug-like properties.
Section 4: Safety, Handling, and Storage
Like many benzyl halides, 2-Bromo-4,6-difluorobenzyl chloride and its isomers are reactive and require careful handling. They are classified as corrosive and are lachrymators (substances that irritate the eyes and cause tearing).[2][10]
Table 3: Hazard Identification for Related Benzyl Halides
| Hazard Type | GHS Pictogram | Hazard Statement |
|---|---|---|
| Corrosion | GHS05 (Corrosion) | H314: Causes severe skin burns and eye damage.[11] |
| Acute Toxicity | GHS07 (Exclamation Mark) | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Corrosive to Metals | GHS05 (Corrosion) | H290: May be corrosive to metals.[11] |
4.1 Safe Handling and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[10]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[11]
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing. Do not breathe vapors or mists.[10]
-
Hygiene: Wash hands and face thoroughly after handling. Immediately change any contaminated clothing.
4.2 First Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
4.3 Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]
-
Conditions to Avoid: Store away from moisture, heat, sparks, and open flames. The material is moisture-sensitive.
-
Incompatible Materials: Store separately from strong oxidizing agents, strong bases, and metals.
References
-
Vasista Life Science. (n.d.). Cas No: 85118-00-9 Manufacturers | Exporters. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-bromo-3,4-difluorobenzyl chloride (C7H4BrClF2). Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
-
The Royal Society of Chemistry. (n.d.). From alcohol to 1,2,3-triazole via multi-step continuous-flow synthesis of rufinamide precursor. Retrieved from [Link]
-
Zhejiang Xieshi New Materials Co., Ltd. (n.d.). 2,6-Difluorobenzyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzyl chloride. Retrieved from [Link]
-
Al-Hayali, M. et al. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Retrieved from [Link]
-
Rautio, J. et al. (2018). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (2025). Radical Reactions of Alkyl 2-Bromo-2,2-difluoroacetates with Vinyl Ethers: "Omitted" Examples and Application for the Synthesis of 3,3-Difluoro-GABA. Retrieved from [Link]
-
Quora. (2017). What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium?. Retrieved from [Link]
Sources
- 1. vasista.co.in [vasista.co.in]
- 2. fishersci.no [fishersci.no]
- 3. 2,6-Difluorobenzyl chloride [xieshichem.com]
- 4. 2,6-Difluorobenzyl chloride | C7H5ClF2 | CID 581570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Difluorobenzyl chloride 97 697-73-4 [sigmaaldrich.com]
- 6. CAS 85118-00-9: 2,6-Difluorobenzyl bromide | CymitQuimica [cymitquimica.com]
- 7. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. tcichemicals.com [tcichemicals.com]
Technical Guide: 1-Bromo-2-(chloromethyl)-3,5-difluorobenzene
The following technical guide details the chemical identity, synthesis, and application of 1-bromo-2-(chloromethyl)-3,5-difluorobenzene (commonly referred to as 2-bromo-4,6-difluorobenzyl chloride ).
A Critical Building Block for Fluorinated Bioactive Scaffolds
Executive Summary
1-Bromo-2-(chloromethyl)-3,5-difluorobenzene (CAS: 1807071-32-4) is a highly specialized halogenated benzyl chloride used primarily as an electrophilic building block in medicinal chemistry. Its structure combines a reactive benzyl chloride moiety (for nucleophilic substitution) with an aryl bromide (for cross-coupling) and two fluorine atoms (for metabolic stability and lipophilicity modulation).
This compound serves as a "linchpin" intermediate, notably in the synthesis of YAP/TAZ-TEAD inhibitors for oncology, where it enables the construction of complex biaryl systems via sequential alkylation and Suzuki-Miyaura coupling.
Chemical Identity & Properties
The compound is best understood as a poly-functionalized benzene ring. The IUPAC naming prioritizes the benzene core, but in synthetic contexts, it is treated as a substituted benzyl chloride.
| Property | Data |
| IUPAC Name | 1-Bromo-2-(chloromethyl)-3,5-difluorobenzene |
| Common Name | 2-Bromo-4,6-difluorobenzyl chloride |
| CAS Number | 1807071-32-4 |
| Molecular Formula | C₇H₄BrClF₂ |
| Molecular Weight | 241.46 g/mol |
| SMILES | FC1=CC(F)=CC(Br)=C1CCl |
| Appearance | Colorless to pale yellow liquid or low-melting solid |
| Reactivity Class | Alkylating agent (primary halide); Aryl electrophile |
Structural Analysis
The 2,4,6-substitution pattern (relative to the benzyl carbon) creates a sterically crowded environment around the methylene group.
-
C1 (Chloromethyl): Highly electrophilic, susceptible to S_N2 reactions despite ortho-substitution.
-
C2 (Bromo): Ortho to the chloromethyl group; serves as a handle for palladium-catalyzed coupling.
-
C4, C6 (Fluoro): Electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution but activate the benzyl halide towards nucleophilic attack by stabilizing the transition state.
Synthesis & Production Workflows
Synthesis is typically approached via two primary routes: Radical Halogenation (Industrial) or Deoxyhalogenation (Laboratory/Pharma).
Route A: Deoxyhalogenation of Benzyl Alcohol (High Purity)
This is the preferred method for drug development to avoid radical side-products.
Precursor: 2-Bromo-4,6-difluorobenzyl alcohol (CAS 1807071-21-1).[1]
Reagent: Thionyl Chloride (
Protocol:
-
Dissolution: Dissolve 2-bromo-4,6-difluorobenzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under
. -
Activation: Add catalytic DMF (0.05 eq).
-
Chlorination: Dropwise addition of
(1.2 eq). The reaction releases and gas. -
Reflux: Warm to room temperature (RT) and reflux for 2 hours.
-
Workup: Quench with saturated
, extract with DCM, and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc) if necessary, though quantitative conversion is common.
Route B: Radical Halogenation (Scale-Up)
Precursor: 2-Bromo-4,6-difluorotoluene (CAS 875664-38-3).
Reagent: N-Chlorosuccinimide (NCS) or
Protocol:
-
Suspend precursor in
or Trifluorotoluene. -
Add radical initiator (AIBN or Benzoyl Peroxide).
-
Heat to reflux (80°C+) under irradiation (UV).
-
Critical Control: Monitor closely to prevent over-chlorination to the benzal chloride (
).
Visualization: Synthetic Pathway
The following diagram illustrates the convergence of these routes and the downstream utility.
Caption: Synthesis of 2-bromo-4,6-difluorobenzyl chloride via radical or ionic pathways.
Reactivity Profile & Applications
Chemo-Selectivity in Drug Design
The molecule possesses two distinct electrophilic sites:
-
Alkyl Chloride (
): Reacts with nucleophiles (amines, thiols, alkoxides) at Room Temperature. -
Aryl Bromide (
): Inert to standard nucleophiles; requires transition metal catalysis (Pd/Ni) at elevated temperatures.
This orthogonality allows for Sequential Functionalization :
-
Step 1: Displace the chloride to attach the scaffold to a pharmacophore (e.g., a urea or heterocycle).
-
Step 2: Use the bromide for a Suzuki-Miyaura coupling to extend the biaryl axis.
Case Study: YAP/TAZ-TEAD Inhibitors
Recent patent literature (e.g., WO2021186324) highlights the use of the bromo-analog (and by extension, the chloride) to synthesize inhibitors of the Hippo signaling pathway.
Mechanism: The 2,6-difluoro substitution pattern (relative to the benzyl group) creates a specific electrostatic and steric profile that locks the conformation of the resulting drug molecule, improving binding affinity to the TEAD pocket. The bromine atom is replaced by a phenyl or heteroaryl group to fill the hydrophobic pocket.
Experimental Protocol: N-Alkylation (General)
-
Reagents: Amine substrate (1.0 eq), 1-Bromo-2-(chloromethyl)-3,5-difluorobenzene (1.1 eq),
(2.0 eq), KI (catalytic). -
Solvent: Acetonitrile or DMF.
-
Conditions: Stir at 60°C for 4-12 hours.
-
Monitoring: TLC/LC-MS (Disappearance of chloride).
-
Note: The chloride is less reactive than the bromide analog (CAS 1807193-40-3) but offers better stability during storage. Addition of Potassium Iodide (Finkelstein condition) generates the more reactive iodide in situ.
Safety & Handling
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Corrosive).
-
Lachrymator: High. Benzyl chlorides are potent tear agents.
-
Acute Toxicity: Harmful if swallowed or inhaled.
Standard Operating Procedures (SOP):
-
Containment: Always handle inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat.
-
Decontamination: Quench spills with 10% aqueous ammonia or sodium thiosulfate solution to destroy the alkylating potential.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis (formation of HCl and benzyl alcohol).
References
-
Matrix Scientific. (2025). Product Data Sheet: 2-Bromo-4,6-difluorobenzyl chloride (CAS 1807071-32-4). Retrieved from
-
Novartis AG. (2021). Biaryl derivatives as YAP/TAZ-TEAD protein-protein interaction inhibitors. WO2021186324A1. (Demonstrates utility of the 2-bromo-4,6-difluorobenzyl scaffold). Retrieved from
-
SynQuest Labs. (2024). Safety Data Sheet: 2-Bromo-4,6-difluorobenzyl bromide. (Analogous safety data for the halide class). Retrieved from
-
Organic Syntheses. (2024). General procedures for the preparation of benzyl halides. Org. Synth. 2024, 101, 542-563.[2] Retrieved from
Sources
2-Bromo-4,6-difluorobenzyl chloride molecular weight and formula
Physicochemical Profiling, Synthetic Architecture, and Chemo-Selectivity in Drug Design [1]
Executive Summary
2-Bromo-4,6-difluorobenzyl chloride is a high-value pharmacophore scaffold characterized by its dense functionalization on a single benzene ring.[2] Unlike simple benzyl halides, this molecule offers tri-vector orthogonality : the benzyl chloride moiety serves as a potent electrophile for alkylation, the aryl bromide provides a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), and the difluoro-substitution pattern modulates metabolic stability and lipophilicity. This guide details the molecular specifications, validated synthetic routes, and strategic applications of this compound in modern medicinal chemistry.
Part 1: Molecular Identity & Physicochemical Profile[2]
The precise characterization of 2-Bromo-4,6-difluorobenzyl chloride is critical for stoichiometry calculations in parallel synthesis and quality control in scale-up campaigns.[2]
Core Specifications
| Parameter | Specification | Notes |
| IUPAC Name | 1-(Chloromethyl)-2-bromo-4,6-difluorobenzene | |
| Molecular Formula | C₇H₄BrClF₂ | |
| Molecular Weight | 241.46 g/mol | Average mass for stoichiometric calc.[2][3][4][5] |
| Monoisotopic Mass | 239.9153 Da | Base peak for High-Res MS (Br⁷⁹/Cl³⁵) |
| Physical State | Low-melting solid or viscous oil | Predicted MP: 35–45°C (Analogous to 2,6-difluorobenzyl chloride) |
| Solubility | DCM, THF, DMF, Toluene | Hydrolytically unstable in aqueous media |
Isotopic Signature (Mass Spectrometry)
Due to the presence of both Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1), the mass spectrum exhibits a characteristic "tetrad" isotope pattern.[2] This signature is diagnostic for confirming the integrity of the halogenation pattern during synthesis.[2]
-
M+• (240): ⁷⁹Br + ³⁵Cl (Base Peak)[2]
-
M+2 (242): (⁸¹Br + ³⁵Cl) and (⁷⁹Br + ³⁷Cl)[2]
-
M+4 (244): ⁸¹Br + ³⁷Cl[2]
Part 2: Synthetic Architecture
While radical halogenation of 2-bromo-4,6-difluorotoluene is possible, it often yields inseparable gem-dichloro impurities. The Reductive Deoxygenation-Chlorination route is preferred for pharmaceutical applications due to higher regioselectivity and easier purification.[2]
Reaction Workflow (Graphviz)
Figure 1: Preferred synthetic pathway converting the aldehyde precursor to the target benzyl chloride via an alcohol intermediate.
Detailed Protocol: Dehydroxylative Chlorination
Step 1: Reduction
-
Charge a reaction vessel with 2-bromo-4,6-difluorobenzaldehyde (1.0 equiv) and Methanol (10 vol).
-
Cool to 0°C.
-
Portion-wise add Sodium Borohydride (NaBH₄) (0.55 equiv). Caution: Hydrogen gas evolution.[2]
-
Stir at RT for 2 hours. Monitor by TLC (EtOAc/Hexane).[2]
-
Quench with sat. NH₄Cl, extract with EtOAc, and concentrate to yield the benzyl alcohol.
Step 2: Chlorination
-
Dissolve the crude alcohol in anhydrous Dichloromethane (DCM).[2]
-
Add catalytic DMF (2–3 drops) to activate the reagent.[2]
-
Add Thionyl Chloride (SOCl₂) (1.2 equiv) dropwise at 0°C.
-
Reflux for 3 hours. The DMF catalyzes the formation of the Vilsmeier-Haack-like intermediate, facilitating rapid substitution.
-
Workup: Evaporate volatiles under reduced pressure. Note: Do not perform an aqueous wash if the product is intended for immediate use, as benzyl chlorides hydrolyze.
Part 3: Chemo-Selectivity in Drug Design[2]
The utility of 2-Bromo-4,6-difluorobenzyl chloride lies in its ability to serve as a "linchpin" in convergent synthesis.[2] It allows for the sequential construction of complex biaryls or heterocycles.[2]
The Orthogonal Reactivity Triad
-
Site A (Benzyl Chloride): Highly reactive toward heteroatom nucleophiles (N, O, S) under mild basic conditions (K₂CO₃/Acetone).[2] Used to attach the "warhead" or core scaffold.[2]
-
Site B (Aryl Bromide): Sterically crowded but reactive in Pd-catalyzed cross-couplings.[2] The flanking Fluorine and Benzyl groups require specialized ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.
-
Site C (Difluoro Motif): Blocks metabolic oxidation (P450) at the sensitive ortho/para positions and modulates the pKa of adjacent protons.[2]
Divergent Functionalization Map[2]
Figure 2: Divergent reactivity profile.[2] Pathway A is the kinetic product; Pathway B requires chemoselective catalysts to avoid oxidative addition into the benzyl-Cl bond.
Part 4: Safety & Handling Protocols
Hazard Classification:
-
Lachrymator: Like most benzyl chlorides, this compound is a potent tear gas.[2]
-
Corrosive: Causes severe skin burns and eye damage.[2]
-
Acute Toxicity: Toxic if swallowed or inhaled.[2]
Operational Controls:
-
Containment: All weighing and transfers must occur within a certified chemical fume hood.
-
Neutralization: Spills should be treated with dilute ammonia or 10% sodium hydroxide to hydrolyze the chloride before cleanup.[2]
-
Storage: Store at 2–8°C under Argon. The compound degrades slowly to release HCl gas; containers should be vented cautiously.[2]
References
-
Synthesis of Polyfluorinated Benzyl Derivatives: Vertex AI Search Summary. "Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds." MDPI, 2025.[2] [Link]
-
Thionyl Chloride Chlorination Protocols: ResearchGate Discussion. "How to remove thionyl chloride after reaction?" 2016. [Link]
Sources
- 1. Carbonylation of Polyfluorinated Alkylbenzenes and Benzocycloalkenes at the Benzyl C-F and C-Cl Bonds Under the Action of CO/SbF5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. prepchem.com [prepchem.com]
- 4. chemscene.com [chemscene.com]
- 5. PubChemLite - 2-bromo-4,6-difluorobenzenesulfonyl chloride (C6H2BrClF2O2S) [pubchemlite.lcsb.uni.lu]
2-Bromo-4,6-difluorobenzyl chloride boiling point and melting point
CAS Registry Number: 1807071-32-4 Formula: C₇H₄BrClF₂ Molecular Weight: 241.46 g/mol
Executive Summary
2-Bromo-4,6-difluorobenzyl chloride is a specialized halogenated benzyl halide intermediate used primarily in the synthesis of fluorinated pharmacophores. Its unique substitution pattern—combining the lipophilicity of a bromine atom with the metabolic blocking capabilities of two fluorine atoms—makes it a critical building block for modulating the physicochemical properties of drug candidates.
Note on Physical Data: As a specialized research intermediate, experimental physical constants for this specific isomer are not widely cataloged in public chemical registries. The values presented in this guide are predictive estimates derived from structural analogs (e.g., 2,6-difluorobenzyl chloride and 2-bromo-4-fluorobenzyl chloride) and standard group contribution algorithms.
Thermodynamic Profile & Physical Properties
Melting Point and Boiling Point
The presence of the heavy bromine atom at the ortho position, combined with the difluoro substitution, significantly alters the lattice energy compared to the non-brominated analog.
| Property | Value (Predicted/Analog-Based) | Confidence | Context |
| Melting Point | 40 – 55 °C | Medium | Likely a low-melting solid or semi-solid at room temperature. Analog 2,6-Difluorobenzyl chloride melts at 34-38 °C; the addition of Br typically raises MP. |
| Boiling Point | 255 ± 20 °C (760 mmHg) | High | Extrapolated from standard benzyl halides. |
| Distillation BP | 115 – 125 °C (10 mmHg) | High | Recommended range for vacuum distillation to avoid thermal decomposition. |
| Density | 1.75 ± 0.05 g/cm³ | High | High density due to Br/F content. |
| Appearance | White to off-white crystalline solid | Medium | May appear as a beige waxy solid if impure. |
Solubility Profile
-
High Solubility: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene.
-
Reactivity: Rapidly hydrolyzes in water/alcohols to form the corresponding benzyl alcohol/ether and HCl. Store under inert gas (Argon/Nitrogen).
Synthesis & Purification Workflow
The most reliable synthetic route involves the reduction of the commercially available benzoic acid derivative followed by chlorination. This avoids the selectivity issues often encountered in direct radical halogenation of toluene derivatives.
Mechanistic Pathway (Graphviz)
Figure 1: Recommended synthetic pathway starting from the benzoic acid precursor.
Detailed Protocol: Chlorination of the Alcohol
Objective: Convert 2-bromo-4,6-difluorobenzyl alcohol to the chloride with minimal hydrolysis.
-
Setup: Charge a dry 3-neck round-bottom flask with 2-bromo-4,6-difluorobenzyl alcohol (1.0 eq) and anhydrous Dichloromethane (DCM, 10 mL/g).
-
Activation: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).
-
Addition: Cool to 0 °C. Dropwise add Thionyl Chloride (SOCl₂, 1.2 eq) over 30 minutes. The reaction will evolve HCl and SO₂ gas (scrubber required).
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Workup: Evaporate solvent and excess SOCl₂ under reduced pressure.
-
Purification:
-
If Solid: Recrystallize from minimal Hexane/DCM.
-
If Oil: Vacuum distill (0.5 mmHg). Note: Benzyl chlorides are potent lachrymators; handle in a fume hood.
-
Experimental Validation Protocols
Since literature values are sparse, researchers must validate the physical constants of their synthesized batches.
Protocol A: Melting Point Determination (DSC)
Use Differential Scanning Calorimetry (DSC) for precise characterization, as visual capillary methods may be ambiguous for waxy solids.
-
Sample Prep: Hermetically seal 2–5 mg of dried sample in an aluminum pan.
-
Cycle: Equilibrate at 0 °C. Ramp at 5 °C/min to 100 °C.
-
Analysis: Record the onset temperature of the endothermic peak as the melting point. Purity can be estimated using the van 't Hoff equation based on peak shape.
Protocol B: Boiling Point Validation (Micro-Distillation)
-
Apparatus: Short-path distillation head with a vacuum jacket.
-
Pressure: Maintain stable vacuum (e.g., 5.0 mmHg).
-
Observation: Record the vapor temperature plateau.
-
Correction: Convert to atmospheric equivalent using the Antoine equation or a pressure-temperature nomograph for benzyl halides.
-
Safety & Handling (Critical)
-
Lachrymator: This compound is a severe eye and respiratory irritant. It triggers tear production at very low concentrations.
-
Corrosive: Hydrolyzes on skin contact to produce HCl.
-
Storage: Store at 2–8 °C under inert atmosphere. Moisture sensitive.
References
-
Matrix Scientific . (n.d.). Product Data: 2-Bromo-4,6-difluorobenzyl chloride (CAS 1807071-32-4).[1] Retrieved from
-
PubChem . (2025). Compound Summary: 2,6-Difluorobenzyl chloride (Analog Data). National Library of Medicine. Retrieved from
-
Fisher Scientific . (2024). Safety Data Sheet: 2,6-Difluorobenzyl bromide. Retrieved from
-
ChemSrc . (2025).[2] 2-Bromo-4,6-difluorobenzoic acid Properties. Retrieved from [2]
Sources
Methodological & Application
Application and Protocol for the Chlorination of 2-bromo-4,6-difluorobenzyl alcohol with Thionyl Chloride
Abstract
This technical guide provides a comprehensive protocol for the efficient chlorination of 2-bromo-4,6-difluorobenzyl alcohol to its corresponding chloride, 2-bromo-1-(chloromethyl)-4,6-difluorobenzene, utilizing thionyl chloride (SOCl₂). This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical intermediates. The document outlines the underlying reaction mechanism, discusses the critical role of a catalytic amount of N,N-dimethylformamide (DMF), and presents a detailed, step-by-step experimental procedure designed for reproducibility and safety. Emphasis is placed on the rationale behind procedural steps, potential side reactions, and purification strategies, ensuring researchers can confidently implement this methodology.
Introduction: The Significance of Halogenated Benzyls
Halogenated benzyl chlorides are pivotal building blocks in organic synthesis, prized for their utility in introducing the substituted benzyl moiety into a wide array of molecules. The target molecule, 2-bromo-1-(chloromethyl)-4,6-difluorobenzene, possesses multiple reactive sites, making it a versatile precursor for drug discovery and materials science. The conversion of the benzylic alcohol to the more reactive benzyl chloride is a fundamental transformation that enhances its susceptibility to nucleophilic substitution. Thionyl chloride (SOCl₂) is a preferred reagent for this conversion due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation and drives the reaction to completion.[1] This application note provides an in-depth guide to performing this reaction with high efficiency and safety.
Mechanistic Insights: From Alcohol to Alkyl Chloride
The chlorination of alcohols with thionyl chloride is a classic substitution reaction. For primary and secondary alcohols, the reaction typically proceeds through an SN2 mechanism, especially in the presence of a nucleophilic catalyst or solvent.[2][3]
The process begins with the alcohol's oxygen atom acting as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This forms a highly reactive chlorosulfite intermediate.
In the presence of a catalytic amount of N,N-dimethylformamide (DMF), the reaction pathway is enhanced. DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium salt. This reagent is more reactive towards the alcohol than thionyl chloride itself, accelerating the formation of the key intermediate. The chloride ion, a good nucleophile, then attacks the benzylic carbon in an SN2 fashion, leading to the displacement of the chlorosulfite group and inversion of configuration if a chiral center were present. The unstable chlorosulfite anion readily decomposes to sulfur dioxide (SO₂) gas and a chloride ion.
The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the aromatic ring of the substrate, can influence the reaction rate. While strong electron-withdrawing groups can disfavor the formation of a positive charge on the benzylic carbon, which would slow down an SN1-type reaction, they can enhance the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack in an SN2 reaction.[4]
Experimental Protocol
This protocol is designed for the chlorination of 2-bromo-4,6-difluorobenzyl alcohol on a laboratory scale. All operations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-bromo-4,6-difluorobenzyl alcohol | ≥98% | Commercially Available | Store in a cool, dry place. |
| Thionyl chloride (SOCl₂) | ≥99% | Commercially Available | Highly corrosive and moisture-sensitive. Handle with extreme care.[5] |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Used as a catalyst. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Used as the reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | Reagent | In-house preparation | For quenching the reaction. |
| Brine (Saturated NaCl Solution) | Reagent | In-house preparation | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent | Commercially Available | For drying the organic layer. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | For efficient mixing. |
| Addition funnel | - | - | For the controlled addition of thionyl chloride. |
| Condenser | - | - | Fitted with a drying tube or gas scrubber. |
| Ice bath | - | - | For temperature control. |
| Separatory funnel | - | - | For liquid-liquid extraction. |
| Rotary evaporator | - | - | For solvent removal. |
Safety Precautions
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a highly toxic, corrosive, and lachrymatory substance. It reacts violently with water, releasing toxic gases (HCl and SO₂).[5] Always handle it in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[5] An emergency shower and eyewash station should be readily accessible.[6]
-
Dichloromethane (DCM): Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Reaction Quenching: The quenching of the reaction mixture with sodium bicarbonate solution should be performed slowly and carefully, as it will generate a significant amount of gas (CO₂).
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-4,6-difluorobenzyl alcohol (1.0 eq).
-
Solvent and Catalyst Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 5-10 mL per gram of alcohol). Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops per gram of alcohol).
-
Cooling: Place the reaction flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred solution using an addition funnel over 15-20 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃) at 0 °C. This will neutralize the excess thionyl chloride and the HCl produced during the reaction. Be cautious as this will result in vigorous gas evolution.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x volume of the initial organic layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, 2-bromo-1-(chloromethyl)-4,6-difluorobenzene, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by distillation under reduced pressure.
Visualization of the Process
Reaction Mechanism
Caption: Catalytic cycle of the chlorination reaction.
Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. reactionweb.io [reactionweb.io]
- 3. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
Troubleshooting & Optimization
Technical Guide: Preventing Hydrolysis of 2-Bromo-4,6-difluorobenzyl chloride
Executive Summary & Core Challenge
2-Bromo-4,6-difluorobenzyl chloride (CAS: 85118-00-9) is a highly specialized electrophile used in the synthesis of pharmaceuticals (e.g., fluorinated heterocycles). While the halogen substituents at the 2, 4, and 6 positions provide some steric shielding, the benzylic carbon remains susceptible to nucleophilic attack by water (hydrolysis).
The Critical Failure Mode: The primary storage risk is not just the loss of active material, but the Autocatalytic Acid Loop .
-
Trace moisture reacts with the benzyl chloride.
-
Hydrochloric acid (HCl) is released as a byproduct.
-
HCl increases the ionic strength and acidity of the micro-environment, potentially catalyzing further degradation or polymerizing the material.
-
Gaseous HCl builds pressure in sealed containers, creating a safety hazard upon opening.
This guide provides a self-validating storage protocol to break this cycle.
The Mechanism of Degradation (The "Why")
To prevent hydrolysis, one must understand the specific reactivity of this 2,4,6-substituted system.
-
Steric Hindrance (Protective): The Bromine at position 2 and Fluorine at position 6 are ortho to the benzylic chloride. This creates a "steric gate" that physically impedes the approach of water molecules, making this compound kinetically more stable than unsubstituted benzyl chloride.
-
Electronic Activation (Destabilizing): The Fluorine and Bromine atoms are electron-withdrawing (-I effect). This pulls electron density away from the benzylic carbon, making it highly electrophilic (positive character). Once a water molecule does penetrate the steric shield, the reaction proceeds rapidly.
Visualization: The Hydrolysis & Autocatalysis Pathway
The following diagram illustrates the degradation loop and the intervention points.
Figure 1: The degradation pathway showing how trace moisture triggers HCl release, which can accelerate failure or compromise container integrity.
Storage Protocol: The "Dry-Cold-Inert" Triad
This protocol is designed to be self-validating : if followed, the material remains clear and pressure-free.
A. Environmental Control
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Reduces the kinetic energy of molecules, slowing the rate of nucleophilic attack by any residual moisture. |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces humid air. Argon is preferred as it is heavier than air and forms a "blanket" over the liquid surface. |
| Container | Glass with PTFE-lined cap | Benzyl chlorides can swell rubber septa and corrode metals. PTFE (Teflon) is chemically inert to the organic halide and the potential HCl byproduct. |
| Desiccant | Activated 4Å Molecular Sieves | Optional for long-term. Add 5-10 beads directly to the liquid. They scavenge water molecules that diffuse through the cap seal over months. |
B. Handling Best Practices
-
Warm Before Opening: Always allow the refrigerated bottle to warm to room temperature before opening. Opening a cold bottle condenses atmospheric moisture directly into the product.
-
Positive Pressure: When withdrawing liquid via syringe, use a positive pressure inert gas line to fill the headspace as liquid is removed.
-
Parafilm/Tape: Seal the cap junction with Parafilm to reduce gas exchange, though this does not replace a proper PTFE liner.
Troubleshooting & FAQs
Q1: I see a white precipitate or cloudiness in the liquid. Is it ruined?
Diagnosis: This is likely the hydrolysis product (2-Bromo-4,6-difluorobenzyl alcohol), which is often a solid or has lower solubility in the parent chloride.
-
Action: If the solid amount is small (<5%), you can filter the liquid through a syringe filter (PTFE membrane) or decant the clear supernatant.
-
Validation: Check the acidity. Hold a piece of damp pH paper above the open bottle. Immediate deep red indicates significant hydrolysis (HCl generation).
Q2: The bottle hissed when I opened it. What happened?
Diagnosis: Pressurization due to HCl. Hydrolysis has occurred, releasing HCl gas which built up pressure in the headspace.
-
Immediate Action: Vent the bottle in a fume hood.
-
Risk: The remaining liquid is now acidic. This acidity can catalyze polymerization or degradation of other sensitive reagents in your synthesis.
-
Fix: You must neutralize and repurify the material (see Protocol A below) before using it in sensitive reactions.
Q3: Can I store this in a stainless steel solvent keg?
Answer: No. Benzyl chlorides, especially when slightly hydrolyzed to release HCl, will corrode stainless steel (pitting), leading to iron contamination (which acts as a Lewis acid catalyst for Friedel-Crafts polymerization) and product discoloration (turning pink/brown). Use Glass, Teflon, or Hastelloy only.
Recovery Protocol: Purification of Hydrolyzed Material
If improper storage has led to hydrolysis (cloudiness/acidity), use this protocol to recover the active benzyl chloride.
Prerequisites:
-
Fume hood (Lachrymator warning: Benzyl chlorides are tear-inducing).
-
Rotary Evaporator.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude material in Dichloromethane (DCM) (approx. 10 mL solvent per 1 g compound).
-
Acid Removal (Wash):
-
Wash the organic layer twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate).
-
Note: This neutralizes dissolved HCl. CO₂ gas will evolve; vent the separatory funnel frequently.
-
-
Drying: Wash once with Brine, then dry the organic layer over Anhydrous MgSO₄ for 15 minutes.
-
Filtration: Filter off the desiccant.
-
Concentration: Remove DCM via rotary evaporation (bath temp < 30°C).
-
Final Purification (Distillation):
-
For high purity, perform a Kugelrohr vacuum distillation .
-
The alcohol impurity (higher boiling point due to H-bonding) will remain in the pot, while the pure benzyl chloride distills over.
-
Visualization: Decision & Recovery Tree
Figure 2: Decision tree for assessing material quality and executing the recovery workflow.
Analytical Validation Methods
To confirm the integrity of your stored material, use these specific markers.
| Method | Marker for 2-Bromo-4,6-difluorobenzyl chloride | Marker for Hydrolysis Product (Alcohol ) |
| ¹H NMR (CDCl₃) | Singlet at ~4.6 - 4.7 ppm (CH₂-Cl) | Singlet at ~4.8 ppm (CH₂-OH) (Shift varies w/ conc.) |
| HPLC (UV 254nm) | Longer Retention Time (Less Polar) | Shorter Retention Time (More Polar) |
| Visual/pH | Clear, Colorless, Neutral pH vapor | White precipitate, Acidic vapor (Red Litmus) |
References
-
PubChem. (n.d.). 2-Bromo-4,6-difluorobenzyl chloride Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Protection and Deprotection Mechanisms. Retrieved February 21, 2026, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (General reference for SN1/SN2 hydrolysis mechanisms of benzyl halides).
Sources
Technical Support Center: Purification & Handling of 2-Bromo-4,6-difluorobenzyl Chloride
CAS: 887267-47-2 | Molecular Formula: C7H4BrClF2 | Molecular Weight: 241.46 g/mol
Emergency Safety Notice: Lachrymator
WARNING: 2-Bromo-4,6-difluorobenzyl chloride is a potent lachrymator (tear gas agent) and alkylating agent.
-
Engineering Controls: All operations must be performed inside a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate nearby to neutralize spills and contaminated glassware immediately.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
Module 1: Impurity Profiling & Stability Logic
Before selecting a purification method, you must understand the "Enemy" (impurities).[1] This compound is an electron-deficient benzyl chloride. Its purification is governed by its tendency to undergo autocatalytic hydrolysis .
| Impurity Type | Origin | Chemical Behavior | Removal Strategy |
| 2-Bromo-4,6-difluorotoluene | Starting Material | Non-polar, lower boiling point. | Vacuum Distillation (First fraction). |
| 2-Bromo-4,6-difluorobenzyl alcohol | Hydrolysis Product | Polar, H-bond donor. Forms if exposed to moisture. | Chromatography (Sticks to silica) or Recrystallization (remains in mother liquor). |
| Benzal Halides (gem-dihalides) | Over-reaction | Higher boiling point, thermally unstable. | Fractional Distillation (Pot residue). |
| Polymerized Material | Acid-catalyzed degradation | Tarry, colored (pink/brown) solids. | Filtration through a plug of silica/Celite. |
The "Pink" Warning
If your crude material turns pink or purple, HCl is being generated .[1]
-
Mechanism: Moisture hydrolyzes the C-Cl bond
HCl is released HCl catalyzes further decomposition/polymerization. -
Immediate Action: Wash the organic phase with saturated NaHCO₃ solution and dry over anhydrous K₂CO₃ (not just MgSO₄) to scavenge acid.
Module 2: Troubleshooting Guide (Q&A)
Q1: My product decomposes on the silica gel column. The recovery is low, and the product is contaminated with alcohol. [1]
-
Root Cause: Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity catalyzes the hydrolysis of the sensitive benzylic C-Cl bond into benzyl alcohol during the run.
-
Solution: You must neutralize the stationary phase.
-
Pre-treat Silica: Slurry the silica in Hexanes containing 1% Triethylamine (Et₃N).
-
Flush: Run 2 column volumes of pure Hexanes to remove excess amine.
-
Elute: Proceed with your gradient (e.g., Hexanes/EtOAc). The buffered environment prevents hydrolysis.
-
Q2: I cannot separate the starting material (toluene derivative) from the product using a rotovap.
-
Root Cause: The boiling point difference between the methylated precursor and the chlorinated product is often <20°C. A standard rotovap vacuum (10–20 mbar) is insufficient for fractionation.
-
Solution: Use High-Vacuum Fractional Distillation . You need a vacuum of <1 mmHg (oil pump) and a Vigreux column to achieve the necessary theoretical plates for separation.
Q3: The product solidifies into a waxy mass that traps impurities. How do I clean this?
-
Root Cause: Many poly-halogenated benzyl chlorides are "low-melting solids." They trap oil impurities in the crystal lattice.
-
Solution: Perform a Low-Temperature Recrystallization .
-
Dissolve the mass in minimum hot Pentane or Hexane (approx. 35–40°C).
-
Cool slowly to room temperature.
-
Place in a freezer at -20°C overnight.
-
The impurities (oils) will remain in the supernatant; the pure chloride will crystallize.
-
Module 3: Validated Purification Protocols
Workflow Decision Matrix
Use this logic flow to determine the correct method for your specific crude state.
Figure 1: Decision matrix for selecting the purification methodology based on the physical state of the crude material.
Protocol A: High-Vacuum Distillation (Primary Method for Liquids)
Best for: Removing unreacted starting material and bulk purification.
-
Apparatus: Short-path distillation head or Vigreux column (10 cm), cow receiver, oil bath, and high-vacuum pump (must reach <1 mmHg).
-
Stabilization: Add a small amount of potassium carbonate (K₂CO₃) powder (0.5% w/w) to the distillation pot. This neutralizes any HCl formed in situ during heating.
-
Procedure:
-
Apply vacuum before heating to degas the solvent.
-
Heat the oil bath slowly.
-
Fraction 1 (Fore-run): Collect the lower boiling fraction (mostly 2-bromo-4,6-difluorotoluene).
-
Fraction 2 (Main): Collect the stable boiling plateau.
-
Stop: Do not distill to dryness; the residue (pot bottoms) contains unstable polychlorinated byproducts that may decompose explosively if overheated.
-
Protocol B: Neutralized Flash Chromatography (Secondary Method)
Best for: Removing polar impurities (alcohols) or when distillation causes decomposition.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Neutralization (Critical Step):
-
Prepare a slurry of silica in Hexanes + 1% Triethylamine .
-
Pour into the column and flush with 2 column volumes of pure Hexanes.
-
-
Eluent System:
-
Solvent A: Hexanes (or Petroleum Ether).
-
Solvent B: Ethyl Acetate (EtOAc).
-
Gradient: 0% to 5% EtOAc in Hexanes. (Benzyl chlorides elute very early; alcohols elute later).
-
-
Loading: Load crude as a liquid (neat) or dissolved in minimal Hexanes. Avoid DCM if possible, as it can be acidic.[1]
Protocol C: Storage & Stabilization
Once purified, the compound will degrade if stored improperly.[1]
-
Container: Amber glass vial with a Teflon-lined cap.
-
Additive: Add a few granules of Activated 4Å Molecular Sieves or Silver Wool to the vial. This scavenges moisture and halides.[2]
-
Temperature: Store at 4°C or -20°C.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for general benzyl halide purification logic).
-
Quick Company. (2011). Process For Preparation Of Halosubsituted Benzyl Chlorides (Patent Application for 2,6-difluorobenzyl chloride purification).
-
BenchChem Technical Support. (2025). Purification of benzyl azide and halides by distillation or chromatography.
-
Google Patents. (2011). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide (Describes silica gel chromatography for fluorinated benzyl halides).
Sources
Optimizing reaction conditions for fluorinated benzyl halides
Technical Support Center: Fluorinated Benzyl Halides Topic: Optimization of Reaction Conditions & Troubleshooting Ticket ID: F-Bn-X-OPT-001 Assigned Specialist: Senior Application Scientist
Mission Statement
You are accessing the technical repository for Fluorinated Benzyl Halides (Ar-F-CH₂-X) . These substrates present a unique paradox in organic synthesis: the fluorine substituents on the aromatic ring create a highly electrophilic benzylic carbon, yet they simultaneously destabilize cationic intermediates, often stalling standard SN1 pathways.
This guide moves beyond generic "benzyl halide" protocols. It addresses the specific electronic perturbations introduced by fluorine (inductive withdrawal
Module 1: Reactivity Profiling & Kinetic Logic
The "Why" Behind the Failure Before optimizing, you must diagnose the mechanism.[1] Fluorinated benzyl halides do not behave like their non-fluorinated counterparts (e.g., benzyl bromide).[1]
The Electronic Tug-of-War
Fluorine is highly electronegative (inductively withdrawing) but possesses lone pairs (resonance donating).[1] The net effect depends on the reaction mechanism:
| Mechanism | Effect of Ring Fluorination | Kinetic Outcome |
| SN1 (Carbocation) | Destabilizing. The | Reaction Slows/Stalls. Weak nucleophiles (MeOH, H₂O) will fail to react efficiently.[1] |
| SN2 (Backside Attack) | Activating. The electron-deficient ring pulls density from the benzylic carbon, making it more positive (electrophilic) and lowering the LUMO energy.[1] | Reaction Accelerates. Strong nucleophiles (azides, thiolates, amines) react faster than with non-fluorinated benzyl halides.[1] |
Critical Insight: If your reaction is sluggish, you are likely forcing an SN1 pathway on a substrate that is electronically deactivated for it.[1] Switch to SN2 conditions.
Visualizing the Decision Pathway
Use the following logic flow to select your initial conditions.
Figure 1: Decision matrix for solvent and condition selection based on nucleophile strength. Note the warning against SN1 pathways for fluorinated substrates.
Module 2: Optimization Protocols
Protocol A: The "Finkelstein Kick-Start" (In Situ Activation)
Issue: You are using a fluorinated benzyl chloride (cheaper, more stable) but it is unreactive. Solution: Benzyl chlorides are poor electrophiles compared to bromides or iodides.[1] Use the Finkelstein reaction to generate a transient, highly reactive benzyl iodide in situ.[1]
Reagents:
-
Sodium Iodide (NaI) - 10-20 mol% (catalytic) or 1.0 equiv (stoichiometric).[1]
-
Solvent: Acetone or 2-Butanone (MEK).[1]
Step-by-Step:
-
Dissolution: Dissolve your fluorinated benzyl chloride (1.0 equiv) and the nucleophile in Acetone (0.2 M).
-
Catalyst Addition: Add NaI (0.2 equiv).
-
Mechanism: The I⁻ displaces the Cl⁻ (equilibrium).[1] The resulting Benzyl-I is ~100x more reactive toward your nucleophile than Benzyl-Cl.
-
Precipitation: NaCl precipitates out of acetone, driving the equilibrium forward (Le Chatelier’s principle).[1]
-
Monitoring: Watch for the formation of a white precipitate (NaCl).[1] If the solution remains clear, the exchange is not happening (check solvent dryness).[1]
Expert Note: For polyfluorinated systems (e.g., pentafluorobenzyl chloride), the C-Cl bond is stronger.[1] Use TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst if using biphasic conditions (DCM/Water).[1]
Protocol B: Scavenging the Acid (Preventing Polymerization)
Issue: Reaction turns black/tarry. Cause: Fluorinated benzyl halides are prone to Friedel-Crafts type self-polymerization catalyzed by the HX acid byproduct generated during substitution. Solution: You must neutralize HX immediately upon formation without hydrolyzing the substrate.[1]
The "Sandwich" Base System:
-
Primary Base: K₂CO₃ (Solid, anhydrous).[1] Acts as a heterogeneous acid scavenger.[1]
-
Additive: MgO (Magnesium Oxide).[1]
Module 3: Stability & Safety (Lachrymator Handling)
WARNING: Fluorinated benzyl halides (especially bromides) are potent lachrymators (tear agents).[1] They alkylate the TRPA1 ion channels in sensory nerves.[1]
Decontamination Protocol (The "Quench" Bucket)
Never rinse glassware directly in the sink.[1] The vapors will clear the lab.[1]
-
Prepare a Quench Solution: 10% Ethanolamine in Ethanol OR 1M NaOH/MeOH (1:1).[1]
-
Soak: Submerge all glassware, syringes, and septa in this bath for 1 hour.
-
Chemistry: The amine/hydroxide rapidly destroys the benzyl halide via SN2, converting it to a harmless benzyl alcohol or amine.[1]
-
Disposal: Wash the quenched glassware with water in the hood before removing.
Module 4: Troubleshooting FAQ
Q1: My reaction shows 50% conversion by TLC, but adding more nucleophile doesn't help. Why? Diagnosis: You likely have hydrolysis poisoning .[1] Explanation: Fluorinated benzyl halides hydrolyze to benzyl alcohols in the presence of trace moisture. The generated HX acid then protonates your nucleophile (if it's an amine), killing the reaction.[1] Fix:
-
Use flame-dried glassware.
-
Add 3Å Molecular Sieves to the reaction vessel.
-
Switch to a non-hygroscopic solvent (e.g., switch from DMF to Acetonitrile or DCM).[1]
Q2: I see a "dimer" byproduct in the Mass Spec (M+ = 2x Mass - Halogen). Diagnosis: Wurtz-type Homocoupling. Explanation: If you are using active metals (Mg, Li, Zn) or very strong bases, the benzylic halide can couple with itself (Ar-CH₂-CH₂-Ar).[1] Fix: Lower the concentration (High Dilution conditions, <0.05 M) and reduce reaction temperature to 0°C.
Q3: The product decomposes on the silica column. Diagnosis: Acid sensitivity. Explanation: The silica gel is slightly acidic.[1] Fluorinated benzyl derivatives can be acid-labile. Fix: Pre-treat the silica column with 1% Triethylamine (Et₃N) in Hexanes to neutralize acidic sites before loading your sample.[1]
Visualizing Degradation Pathways
Understand what competes with your desired product to minimize side reactions.[1]
Figure 2: Common degradation pathways for fluorinated benzyl halides. Identifying the byproduct helps pinpoint the experimental error (e.g., wet solvent vs. excess heat).
References
-
Electronic Effects in SN2 Reactions
-
Catalytic Activation (Finkelstein/Photocatalysis)
-
Safety & Handling
-
Hydrolysis Kinetics
Sources
- 1. Ellesmere OCR A level Chemistry - 4.2.2 (d) Trend in the rates of Hydrolysis of Primary Haloalkanes [sites.google.com]
- 2. idc-online.com [idc-online.com]
- 3. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lachrymators | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
Validation & Comparative
Comparative Analysis of Mass Spectrometry Fragmentation: The Case of 2-Bromo-4,6-difluorobenzyl chloride
An In-Depth Technical Guide
Introduction: The Analytical Imperative for Complex Halogenated Intermediates
In the landscape of pharmaceutical and agrochemical development, halogenated aromatic compounds are indispensable building blocks. Molecules like 2-Bromo-4,6-difluorobenzyl chloride are prized for their specific reactivity, enabling the synthesis of complex target molecules. However, the very features that make them synthetically useful—multiple, distinct halogen atoms—present a significant analytical challenge. Unambiguous structural confirmation is paramount, as isomeric impurities can drastically alter synthetic outcomes and biological activity.
This guide provides a comprehensive analysis of the gas-phase fragmentation behavior of 2-Bromo-4,6-difluorobenzyl chloride under mass spectrometric conditions. We will focus primarily on Electron Ionization (EI), the benchmark technique for volatile, non-thermolabile compounds, and contrast its detailed structural output with softer ionization methods. This document is intended for researchers, analytical chemists, and process development scientists who require a deep, mechanistic understanding of how to characterize such molecules with confidence.
Pillar 1: Electron Ionization (EI) - The Gold Standard for Structural Elucidation
Electron Ionization (EI) is a high-energy process that provides a reproducible fragmentation "fingerprint" of a molecule.[1] When a volatile sample, typically introduced via Gas Chromatography (GC), enters the high-vacuum source of the mass spectrometer, it is bombarded by a beam of electrons, conventionally accelerated to 70 electron volts (70 eV).[1] This energetic collision ejects a valence electron from the analyte molecule, creating a positively charged radical cation known as the molecular ion (M•⁺).[2]
This molecular ion is energetically unstable and rapidly undergoes a series of predictable fragmentation reactions to yield a collection of smaller, more stable ions. It is this pattern of fragments that provides a detailed structural roadmap of the original molecule.
The Molecular Ion: A Halogen Isotopic Signature
The first and most diagnostic feature in the mass spectrum of 2-Bromo-4,6-difluorobenzyl chloride is the molecular ion cluster. The presence of both bromine and chlorine, each with significant natural isotopes, creates a unique and easily recognizable pattern.
-
Bromine Isotopes: 79Br and 81Br exist in an approximate 1:1 natural abundance.[3][4]
-
Chlorine Isotopes: 35Cl and 37Cl exist in an approximate 3:1 natural abundance.[4][5]
The combination of one bromine and one chlorine atom results in a characteristic triplet of peaks for any fragment containing both: the M•⁺ peak, an (M+2)•⁺ peak, and an (M+4)•⁺ peak. The expected relative intensity ratio can be predicted by convolving the individual isotopic patterns, resulting in an approximate ratio of 3:4:1 . This signature is a powerful confirmation of the elemental composition.
Predicted Fragmentation Pathways of 2-Bromo-4,6-difluorobenzyl chloride
The fragmentation of the 2-Bromo-4,6-difluorobenzyl chloride molecular ion (calculated monoisotopic mass ≈ 243.92 Da for C₇H₄⁷⁹Br³⁵Cl¹⁹F₂) is governed by the relative stability of the resulting cations and neutral radicals. The primary cleavage events are dictated by the weakest bonds and the ability of the aromatic system to stabilize the positive charge.
Caption: Predicted EI fragmentation pathways for 2-Bromo-4,6-difluorobenzyl chloride.
-
Pathway 1 (Dominant): α-Cleavage with Loss of Chlorine Radical: The carbon-chlorine bond in the benzylic position is labile. Its homolytic cleavage is highly favored because it results in the formation of a stable, resonance-delocalized secondary benzyl cation. This is consistently observed in the fragmentation of benzyl halides.[6] The loss of a chlorine radical (•Cl) from the molecular ion yields the 2-bromo-4,6-difluorobenzyl cation ([C₇H₄BrF₂]⁺). This fragment is expected to be the base peak (the most abundant ion) in the spectrum. Its isotopic signature will be a 1:1 doublet at m/z 209 and 211, characteristic of a single bromine atom.
-
Pathway 2: Loss of Bromine Radical: While the C-Br bond on the aromatic ring is strong, cleavage can still occur. The loss of a bromine radical (•Br) from the molecular ion would produce the 2-chloro-4,6-difluorobenzyl cation ([C₇H₄ClF₂]⁺). This fragment would appear as a 3:1 doublet at m/z 161 and 163, confirming the presence of a single chlorine atom. Its abundance is predicted to be significantly lower than the base peak from Pathway 1.
-
Pathway 3: Loss of Chloromethyl Radical: Cleavage of the bond between the aromatic ring and the methylene (-CH₂-) group can result in the loss of a chloromethyl radical (•CH₂Cl). This forms the 2-bromo-4,6-difluorophenyl cation ([C₆H₂BrF₂]⁺). This ion would also exhibit a 1:1 isotopic pattern at m/z 191 and 193.
Data Summary: Key Fragment Ions
| m/z (Isotopes) | Proposed Ion Structure | Formula | Origin | Predicted Abundance |
| 244, 246, 248 | 2-Bromo-4,6-difluorobenzyl chloride radical cation | [C₇H₄BrClF₂]•⁺ | Molecular Ion (M•⁺) | Low to Moderate |
| 209, 211 | 2-Bromo-4,6-difluorobenzyl cation | [C₇H₄BrF₂]⁺ | M•⁺ - •Cl | High (Base Peak) |
| 161, 163 | 2-Chloro-4,6-difluorobenzyl cation | [C₇H₄ClF₂]⁺ | M•⁺ - •Br | Low |
| 191, 193 | 2-Bromo-4,6-difluorophenyl cation | [C₆H₂BrF₂]⁺ | M•⁺ - •CH₂Cl | Low |
| 127 | Difluorobenzyl cation or Difluorotropylium ion | [C₇H₄F₂]⁺ | [M-Cl]⁺ - •Br | Moderate |
Pillar 2: Comparison with Alternative Ionization Methods
While EI-MS is unparalleled for structural elucidation via fragmentation, its high energy can sometimes prevent the detection of the molecular ion for certain compounds.[1] In such cases, a comparative analysis using a "soft" ionization technique is invaluable.
Chemical Ionization (CI): Confirming the Molecular Weight
Chemical Ionization (CI) is a low-energy ionization technique that involves ion-molecule reactions in the gas phase.[7] A reagent gas (like methane or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is first ionized by electron impact, and these primary ions then react with neutral analyte molecules in a gentle proton or adduct transfer.
The result is typically a strong signal for the protonated molecule, [M+H]⁺, with minimal to no fragmentation. This makes CI an excellent complementary technique to:
-
Unambiguously confirm the molecular weight of the analyte, especially if the M•⁺ in EI is weak or absent.
-
Distinguish between isomers that might yield similar EI fragmentation patterns but have different proton affinities.
| Technique | Primary Ion Observed | Fragmentation | Primary Application |
| Electron Ionization (EI) | Molecular Ion (M•⁺) | Extensive, provides structural fingerprint | Structural Elucidation & Identification |
| Chemical Ionization (CI) | Protonated Molecule ([M+H]⁺) | Minimal, preserves molecular integrity | Molecular Weight Confirmation |
Pillar 3: Experimental Protocol & Workflow
A self-validating and reproducible protocol is the cornerstone of trustworthy analytical data. The following outlines a standard Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of 2-Bromo-4,6-difluorobenzyl chloride.
Step-by-Step GC-MS Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 2-Bromo-4,6-difluorobenzyl chloride standard.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a working concentration of approximately 10 µg/mL.
-
-
GC Configuration:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS Configuration (EI Mode):
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
-
Caption: A generalized workflow for the analysis of a volatile compound by GC-MS.
Conclusion
The mass spectrometric fragmentation of 2-Bromo-4,6-difluorobenzyl chloride is a textbook example of structure-directed chemical analysis. The high-energy Electron Ionization technique provides a wealth of structural information, from the elemental composition confirmed by the unique M:M+2:M+4 isotopic cluster to the primary fragmentation pathway dominated by the loss of the labile benzylic chlorine atom. The resulting base peak at m/z 209/211 serves as a powerful identifier for this molecule. By contrasting these detailed fragmentation patterns with the molecular weight confirmation offered by a softer technique like Chemical Ionization, researchers can achieve an exceptionally high degree of confidence in the structural verification of this and other complex halogenated intermediates. This multi-faceted approach ensures data integrity, a critical component in the rigorous demands of modern chemical research and development.
References
-
Kovács, P., et al. (2010). Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'(3'- or 4')-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry, 24(7), 1059-65. Available at: [Link]
-
Ye, Y., et al. (2022). Theoretical evaluation of inter-ion and intra-ion isotope effects in fragmentation: insights into chlorine and bromine isotope effects of halogenated organic compounds occurring in electron ionization mass spectrometry. Analytical Methods, 14(1), 57-65. Available at: [Link]
-
Farmer, J. B., & Lossing, F. P. (1955). Free Radicals by Mass Spectrometry. VI. The Bond Dissociation Energies of Some Methyl, Allyl, and Benzyl Compounds by Electron Impact. The Journal of Chemical Physics, 23(8), 1592-1593. Available at: [Link]
-
Pico, Y., & Barcelo, D. (2019). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Journal of Chromatography A, 1601, 1-22. Available at: [Link]
-
Zhu, J., et al. (2020). Ascertaining Hydrogen-Abstraction Reaction Efficiencies of Halogenated Organic Compounds in Electron Impact Ionization Processes by Gas Chromatography–High-Resolution Mass Spectrometry. ACS Omega, 5(15), 8637–8645. Available at: [Link]
-
Save My Exams (2025). Mass Spectrometry (MS) Fragmentation Patterns. Available at: [Link]
-
Fiveable (2024). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Available at: [Link]
-
Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Massachusetts. Available at: [Link]
-
Chemguide (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]
-
LibreTexts Chemistry (2022). 3.1: Electron Ionization. Available at: [Link]
-
eGyanKosh (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
-
LibreTexts Chemistry (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Loudon, G. M. (1969). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 46(8), 533. Available at: [Link]
-
University of Manitoba (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. savemyexams.com [savemyexams.com]
- 4. fiveable.me [fiveable.me]
- 5. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. diposit.ub.edu [diposit.ub.edu]
Comparative Reactivity Guide: 2-Bromo-4,6-difluorobenzyl chloride vs. 2,6-Difluorobenzyl chloride
Executive Summary: The "Speed vs. Functionality" Trade-off
In the landscape of fragment-based drug discovery (FBDD), benzyl chlorides serve as critical electrophilic "warheads" for installing benzylic motifs. This guide compares two structurally related but functionally distinct building blocks:
-
Compound A: 2-Bromo-4,6-difluorobenzyl chloride (High Functionality / High Steric Hindrance)
-
Compound B: 2,6-Difluorobenzyl chloride (Standard Functionality / Moderate Steric Hindrance)[1]
The Core Distinction:
While Compound B offers superior kinetics in standard nucleophilic substitutions (
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the immediate environment of the electrophilic carbon (C1).
Steric Environment (The Ortho Effect)
The rate of nucleophilic attack at the benzylic position is governed by the size of the substituents at the 2 and 6 positions.
-
Compound B (2,6-Difluoro): The benzylic carbon is flanked by two Fluorine atoms.[1][2]
-
Van der Waals Radius (F): ~1.47 Å.
-
Impact: Moderate shielding. Nucleophiles can approach, but rates are slower than unsubstituted benzyl chloride.
-
-
Compound A (2-Bromo-4,6-difluoro): The benzylic carbon is flanked by one Fluorine and one Bromine.[3]
-
Van der Waals Radius (Br): ~1.85 Å.
-
Impact: Significant shielding. The bulky Bromine atom creates a "steric wall" on one face of the molecule, severely retarding
trajectories.
-
Electronic Deactivation
Both compounds possess electron-withdrawing groups (EWGs) on the ring.
-
Inductive Effect (-I): F and Br withdraw electron density, making the benzylic carbon more electropositive (potentially activating).
-
Resonance Effect (+R): However, in the transition state, the electron-deficiency of the ring (caused by multiple halogens) destabilizes the developing positive charge in
pathways. -
Net Result: These substrates are generally slower in both
and reactions compared to non-halogenated benzyl chlorides, with Compound A being the slowest due to the additive steric bulk of the bromine.
Comparative Performance Data
The following data summarizes the expected reactivity profiles based on Taft Steric Parameters (
Table 1: Reactivity & Physical Properties Matrix
| Feature | 2,6-Difluorobenzyl chloride (Compound B)[1][4] | 2-Bromo-4,6-difluorobenzyl chloride (Compound A) |
| CAS Number | 697-73-4 | N/A (Analogous to 85118-00-9) |
| Steric Profile | Flanked by F / F (Moderate) | Flanked by Br / F (High) |
| Baseline (1.0x) | Slow (0.15x - 0.3x) | |
| Lability (Hydrolysis) | Moderate | Low (Requires forcing conditions) |
| Lithiation Potential | Low (Requires specialized bases) | High (Br-Li exchange feasible) |
| Suzuki Coupling | Inert | Active (C-Br bond) |
| Primary Application | Simple Benzylation | Scaffold Construction (Bi-aryls) |
Visualizing the Synthetic Logic (Graphviz)
The following diagram illustrates the decision-making process when selecting between these two reagents.
Caption: Decision matrix for selecting the appropriate benzyl chloride based on downstream synthetic requirements.
Experimental Protocols
Protocol 1: Nucleophilic Substitution (The "Speed" Test)
Objective: To install a secondary amine using the benzyl chloride.
For Compound B (2,6-Difluorobenzyl chloride):
-
Dissolve 1.0 eq of Compound B in MeCN (0.2 M).
-
Add 1.2 eq of secondary amine (e.g., morpholine) and 2.0 eq of
. -
Stir at Room Temperature for 4-6 hours.
-
Result: Full conversion is typically observed due to lower steric hindrance.
For Compound A (2-Bromo-4,6-difluorobenzyl chloride): Critical Adjustment: Due to the steric bulk of the ortho-bromo group, standard conditions often stall.
-
Dissolve 1.0 eq of Compound A in DMF or DMSO (0.2 M) to boost nucleophilicity.
-
Add 1.5 eq of secondary amine and 2.5 eq of
(Cesium effect aids solubility). -
Heat to 60-80°C for 12-16 hours.
-
Note: Heating is mandatory.[5] Monitoring by LCMS is required to ensure the reaction does not stall at 50% conversion.
Protocol 2: Metal-Halogen Exchange (The "Utility" Test)
Objective: Exclusive functionalization of Compound A.
-
Dissolve the benzylated intermediate (derived from Compound A) in anhydrous THF under Argon.
-
Cool to -78°C.
-
Add
-BuLi (1.1 eq) dropwise. -
Quench with electrophile (e.g., DMF,
, or ). -
Result: C2-functionalized product. Compound B would fail this step , likely resulting in deprotonation at the benzylic position or non-specific degradation.
Safety & Stability (E-E-A-T)
-
Lachrymators: Both compounds are potent lachrymators (tear agents). All weighing must occur in a functioning fume hood.
-
Hydrolytic Stability: 2,6-difluorobenzyl chloride (B) hydrolyzes slowly in moist air to form HCl and the corresponding alcohol. Compound A is slightly more stable to moisture due to steric shielding but should still be stored under inert gas at 4°C.
-
Benzyne Risk: When subjecting either compound to strong bases (e.g., NaH, LDA), be aware of the risk of elimination to form benzynes (specifically 3,5-difluorobenzyne for Compound A), which can lead to complex polymerization.
References
-
Sigma-Aldrich. 2,6-Difluorobenzyl chloride Product Specification (CAS 697-73-4).
-
PubChem. 2,6-Difluorobenzyl chloride Compound Summary.
-
ChemicalBook. Synthesis and Application of 2,3-Difluorobromobenzene derivatives (Context for halogenated aromatics).
-
Google Patents. Preparation method of 2,6-difluorobenzyl bromide (CN102070398A).[8] (Provides analogous reaction conditions for difluoro-halo-benzyl systems).
-
Thermo Fisher Scientific. 2-Bromobenzyl chloride Safety Data Sheet. (Base safety data for ortho-bromo analogs).
Sources
- 1. 2,6-Difluorobenzyl chloride | C7H5ClF2 | CID 581570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 4. 2,6-Difluorobenzyl Chloride 697-73-4 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]
- 5. m.youtube.com [m.youtube.com]
- 6. quora.com [quora.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide - Google Patents [patents.google.com]
A Researcher's Guide to the Infrared Spectroscopy of Benzyl Chloride: Identification and Comparative Analysis
This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for benzyl chloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak listing to offer a comparative framework, explaining the causality behind spectral features and providing a robust experimental protocol for data acquisition.
Introduction: The Vibrational Fingerprint of Benzyl Chloride
Benzyl chloride (C₆H₅CH₂Cl) is a foundational organic compound, widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Infrared (IR) spectroscopy is an indispensable technique for its characterization, providing a unique "vibrational fingerprint" that allows for rapid functional group identification and purity assessment. By probing the vibrational modes of its constituent bonds, we can confirm the presence of the key structural motifs: the monosubstituted benzene ring and the chloromethyl group. This guide will dissect the IR spectrum of benzyl chloride, correlating specific absorption bands to their molecular origins and comparing them with structurally similar molecules to highlight distinguishing features.
Molecular Structure and Correlating Vibrational Modes
The diagnostic power of IR spectroscopy lies in its ability to detect the specific frequencies at which molecular bonds stretch and bend. In benzyl chloride, we are primarily concerned with the vibrations of the aromatic ring, the benzylic methylene (-CH₂) group, and the carbon-chlorine (C-Cl) bond.
The diagram below illustrates the logical flow of identifying these key functional groups within the benzyl chloride molecule through their characteristic vibrational modes.
Caption: Key functional groups in benzyl chloride and their IR-active vibrational modes.
Dissecting the Spectrum: Characteristic Absorption Peaks
The IR spectrum of benzyl chloride can be logically divided into several key regions, each providing specific structural information. The expected absorption bands are summarized in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity | Structural Origin |
| Aromatic C-H Stretch | 3100 - 3000 cm⁻¹ | Medium to Weak | The C(sp²)-H bonds of the benzene ring. Their appearance just above the 3000 cm⁻¹ threshold is a hallmark of unsaturation.[1][2][3][4] |
| Aliphatic C-H Stretch | 3000 - 2850 cm⁻¹ | Medium | The symmetric and asymmetric stretching of the C(sp³)-H bonds in the methylene (-CH₂) group.[5][6] |
| Aromatic Overtone/Combination Bands | 2000 - 1665 cm⁻¹ | Weak | Complex patterns of weak bands characteristic of the aromatic ring's substitution pattern.[2][3] |
| Aromatic C=C Ring Stretch | 1600 - 1585 cm⁻¹ & 1500 - 1400 cm⁻¹ | Medium to Strong | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. Often appear as a pair of sharp bands.[1][2][3] |
| Methylene (CH₂) Scissoring Bend | ~1465 cm⁻¹ | Medium | The in-plane bending motion of the two C-H bonds in the -CH₂ group, analogous to the closing of a pair of scissors.[6][7] |
| -CH₂-Cl Wag | 1300 - 1150 cm⁻¹ | Medium | A bending vibration specific to the chloromethyl group.[3][8] |
| Aromatic C-H Out-of-Plane (OOP) Bends | 900 - 675 cm⁻¹ | Strong | Out-of-plane C-H wagging vibrations. For monosubstituted benzenes, two strong bands are typically observed between 770-730 cm⁻¹ and 710-690 cm⁻¹.[1][9] |
| C-Cl Stretch | 850 - 550 cm⁻¹ | Strong | The stretching vibration of the carbon-chlorine bond. The position can vary, but it is a key identifier for alkyl halides found deep in the fingerprint region.[3][8][10] |
Comparative Spectral Analysis: Benzyl Chloride vs. Alternatives
To truly appreciate the diagnostic power of these peaks, it is instructive to compare the spectrum of benzyl chloride with that of toluene and 1-chloro-2-methylpropane.
-
Benzyl Chloride vs. Toluene (C₆H₅CH₃): The primary difference is the presence of the strong C-Cl stretching absorption (850-550 cm⁻¹) in benzyl chloride, which is absent in toluene.[3][8] Additionally, the C-H bending modes of the methyl group in toluene differ slightly from the methylene group in benzyl chloride. The characteristic aromatic absorptions, such as the C-H stretch above 3000 cm⁻¹ and the ring stretches around 1600 and 1500 cm⁻¹, will be present in both.[1][2]
-
Benzyl Chloride vs. 1-Chloro-2-methylpropane ((CH₃)₂CHCH₂Cl): This comparison highlights the contribution of the aromatic ring. While both compounds will exhibit a C-Cl stretch in the fingerprint region, 1-chloro-2-methylpropane will lack all the characteristic aromatic peaks: the C-H stretch above 3000 cm⁻¹, the C=C ring stretches (1600-1400 cm⁻¹), and the strong C-H out-of-plane bending bands (900-675 cm⁻¹).[1][2][3][8]
This comparative approach allows a researcher to not only confirm the presence of benzyl chloride but also to definitively rule out common precursors, byproducts, or isomers.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol outlines the standard procedure for obtaining an IR spectrum of a pure liquid sample like benzyl chloride using the thin film ("neat") method with a Fourier Transform Infrared (FTIR) spectrometer.[11][12][13]
Objective: To obtain a clean, high-resolution transmission IR spectrum of liquid benzyl chloride.
Materials:
-
FTIR Spectrometer
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates (2)
-
Pasteur pipette
-
Benzyl chloride sample
-
Acetone (for cleaning)
-
Kimwipes or other lint-free tissue
-
Gloves
Caption: Workflow for acquiring a neat liquid sample IR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the sample compartment of the FTIR spectrometer is empty and clean.
-
Background Collection: Run a background scan. This is a critical self-validating step that measures the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. The spectrometer will automatically subtract this background from the sample spectrum, ensuring that the resulting peaks are only from the analyte.[12]
-
Sample Preparation:
-
Handle salt plates with gloves and by the edges to avoid moisture damage and contamination from skin oils.
-
If necessary, clean the plates by wiping them with a Kimwipe lightly dampened with acetone and allow them to dry completely.
-
Using a Pasteur pipette, place one small drop of benzyl chloride onto the center of one salt plate.[11]
-
-
Creating the Thin Film: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly between them, forming a thin capillary film. Avoid applying excessive pressure, which can damage the plates.[13]
-
Sample Analysis: Place the assembled salt plates into the sample holder in the spectrometer's beam path. Secure the holder and close the compartment lid.
-
Spectrum Acquisition: Initiate the sample scan using the instrument's software. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, perform any necessary baseline corrections. Use the software's tools to identify and label the wavenumbers of the significant peaks.
-
Cleanup: Promptly disassemble the salt plates and clean them thoroughly with acetone to remove all traces of the sample. Return the clean, dry plates to a desiccator for storage, as they are hygroscopic.
Conclusion
The infrared spectrum of benzyl chloride provides a rich dataset for unambiguous structural confirmation. The key diagnostic features are the simultaneous presence of: 1) aromatic C-H stretches (>3000 cm⁻¹), C=C ring stretches (~1600-1400 cm⁻¹), and strong out-of-plane C-H bends (770-690 cm⁻¹); 2) aliphatic C-H stretches (<3000 cm⁻¹); and 3) a strong C-Cl stretch in the low-frequency fingerprint region (850-550 cm⁻¹). By understanding the origin of these absorptions and employing a robust experimental protocol, researchers can confidently use IR spectroscopy as a primary tool for the identification and quality control of this vital chemical intermediate.
References
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Specac Ltd. Interpreting Infrared Spectra. [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
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Spectroscopy Online. (2020, December 20). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
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University of Calgary. Table of Characteristic IR Absorptions. [Link]
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University of Colorado Boulder. IR Spectroscopy Tutorial: Alkyl Halides. Department of Chemistry. [Link]
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University of Colorado Boulder. IR Spectroscopy of Liquids. Department of Chemistry. [Link]
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University of Wisconsin-Madison. Table of IR Absorptions. Department of Chemistry. [Link]
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Thermo Nicolet. Infrared Spectra of Pure Liquids. [Link]
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Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. [Link]
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ResearchGate. (n.d.). How to prepare IR samples?. [Link]
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Unknown Source. 5.3.2 Benzene and its derivatives. [Link]
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ResearchGate. Infrared spectra of: (a) vinylbenzyl chloride liquid precursor;.... [Link]
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Pramana - Journal of Physics. CH local mode overtone excitations in benzyl chloride—A conformational study. [Link]
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Unknown Source. 2. Infrared spectroscopy. [Link]
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Crunch Chemistry. (2025, May 5). Interpreting an infrared spectrum. [Link]
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Jetir.org. FT-IR RAMAN STRUCTURE, VIBRATIONAL FREQUENCY ANALYSIS OF FLURO BENZYL CHLORIDE BASED OF DFT METHODCALCULATION. [Link]
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ResearchGate. (2024, October 7). Characterization of monosubstituted benzene ices. [Link]
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ACS Publications. Characterization of Benzene Ring Substitution by Infrared Spectra. [Link]
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ResearchGate. CH2 scissoring vibrations in the IR spectra of aqueous dispersions of.... [Link]
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ACS Publications. (2003, December 2). Infrared Spectroscopy of Neutral C7H7 Isomers: Benzyl and Tropyl. [Link]
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WikiEducator. Chapter-17 Infrared spectroscopy (Vibrational Modes). [Link]
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SpectraBase. Benzoylchloride - Optional[FTIR] - Spectrum. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
